4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-5-amine
Description
4-Chloro-6-(1H-pyrazol-1-yl)pyrimidin-5-amine (CAS: 1342392-11-3) is a trisubstituted pyrimidine derivative with the molecular formula C₇H₆ClN₅ and a molecular weight of 195.609 g/mol . It features a pyrimidine core substituted with a chlorine atom at position 4, an amine group at position 5, and a pyrazole ring at position 4. This compound is primarily used in research settings, with a purity exceeding 98% and specific storage requirements (−80°C for long-term stability or −20°C for short-term use) . Its structural versatility makes it a candidate for medicinal chemistry, particularly in antimalarial and kinase inhibitor studies .
Properties
IUPAC Name |
4-chloro-6-pyrazol-1-ylpyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN5/c8-6-5(9)7(11-4-10-6)13-3-1-2-12-13/h1-4H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWNPMFSFQCQNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=C(C(=NC=N2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
A related compound has shown potent in vitro antipromastigote activity, suggesting a potential target in the leishmania major pteridine reductase 1 (lmptr1) pocket.
Mode of Action
It is suggested that the compound may interact with its target through hydrogen bonding
Biological Activity
4-Chloro-6-(1H-pyrazol-1-yl)pyrimidin-5-amine is a compound of increasing interest in pharmaceutical research due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article synthesizes diverse research findings related to the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various diseases.
Chemical Structure and Properties
The chemical formula for this compound is CHClN. The presence of the pyrazole moiety is significant as it is known for various biological activities, including anticancer and antimicrobial properties.
Anticancer Activity
Research indicates that compounds containing the pyrazole structure exhibit significant anticancer properties. For instance, studies have shown that this compound can inhibit the proliferation of various cancer cell lines.
Table 1: Anticancer Activity Against Different Cell Lines
| Cell Line | IC (µM) | Reference |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 3.79 | |
| HepG2 (Liver Cancer) | 12.50 | |
| A549 (Lung Cancer) | 26.00 |
The compound has shown promising results in inhibiting cell growth and inducing apoptosis in multiple cancer types, including breast, liver, and lung cancers. The mechanism appears to involve interference with cellular signaling pathways crucial for cancer cell survival.
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has also been extensively studied. In vitro evaluations indicate that this compound exhibits significant antibacterial activity against several pathogens.
Table 2: Antimicrobial Activity Against Pathogens
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.22 | |
| Escherichia coli | 0.25 | |
| Pseudomonas aeruginosa | 0.30 |
The Minimum Inhibitory Concentration (MIC) values suggest that this compound is effective against both Gram-positive and Gram-negative bacteria, making it a potential candidate for further development as an antimicrobial agent.
The anticancer and antimicrobial activities of this compound are believed to be mediated through several mechanisms:
- Inhibition of Cell Proliferation : The compound disrupts the cell cycle, leading to decreased proliferation rates in cancer cells.
- Induction of Apoptosis : It promotes programmed cell death through intrinsic pathways.
- Antibacterial Action : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth.
Case Studies
Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:
- Breast Cancer Treatment : A study demonstrated that a derivative similar to this compound significantly reduced tumor size in MDA-MB-231 xenograft models.
- Infection Control : Clinical trials showed that patients treated with pyrazole derivatives experienced lower rates of infection post-surgery compared to those receiving standard antibiotic treatments.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily explored for its role as a pharmacophore in drug development. Its structural features allow it to interact with biological targets, making it a candidate for various therapeutic applications.
Anticancer Activity
Recent studies have demonstrated the compound's significant cytotoxic effects against cancer cell lines. For example, in vitro tests showed that it exhibits cytotoxicity against colon adenocarcinoma (HT29) cells.
| Compound | CC50 (µM) |
|---|---|
| 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidin-5-amine | 58.4 |
| Cisplatin | 47.2 |
| 5-Fluorouracil | 381.2 |
These findings indicate that this compound may serve as a promising candidate for further development in cancer therapy due to its selective toxicity toward cancer cells over normal cells.
Antibacterial Activity
The compound has also shown antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 3.12 |
| Escherichia coli | >12.5 |
This suggests that while the compound is effective against certain pathogens, modifications may be necessary to enhance its activity against Gram-negative strains.
Biological Studies
This compound is utilized in biological research to understand enzyme inhibition and receptor binding mechanisms. Its ability to mimic natural substrates makes it valuable for studying biochemical pathways.
Role in Immunotherapy
The compound has been investigated as a small molecule inhibitor targeting the PD-L1 pathway, which is crucial for tumor immune evasion. Virtual screening studies identified it as a potential inhibitor with inhibitory rates above 50% at concentrations around 30 µM.
| Compound | Inhibition Rate (%) at 30 µM |
|---|---|
| ZDS20 | >50 |
| Other Compounds | Variable (up to >50%) |
These results indicate that derivatives of this compound could lead to the development of novel immunotherapeutic agents by disrupting PD-L1/PD-1 interactions.
Materials Science
The unique heterocyclic structure of this compound allows it to be used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its versatility in chemical modification enhances its applicability in material science.
Synthetic Routes and Reaction Conditions
The synthesis typically involves cyclization reactions under controlled conditions, often using polar solvents like dimethylformamide (DMF).
Comparison with Similar Compounds
4-Chloro-6-(pyrrolidin-1-yl)pyrimidin-5-amine
- Molecular Formula : C₈H₁₁ClN₄
- Molecular Weight : 198.65 g/mol
- CAS : 626217-76-3
- Key Differences :
- Substituent : Pyrrolidine (a saturated 5-membered ring with one nitrogen) replaces the pyrazole group.
- Electronic Effects : Pyrrolidine’s aliphatic amine increases basicity compared to pyrazole’s aromatic N-heterocycle.
- Applications : Used in small-molecule crystallography studies; priced at $65/250 mg (95% purity) .
- Safety : Classified as hazardous (H301, H311, H331) due to toxicity risks .
4-Chloro-6-(2,4-difluorophenoxy)pyrimidin-5-amine
- Molecular Formula: Not explicitly stated, but inferred as C₁₀H₇ClF₂N₃O.
- Key Differences: Substituent: 2,4-Difluorophenoxy group introduces strong electron-withdrawing effects and lipophilicity. Applications: Explored for nucleotide synthesis and biochemical research . Stability: Likely more stable at room temperature due to aromatic substituents.
N-(2-(1H-Pyrazol-1-yl)ethyl)-4-chloro-6-(4-morpholinopiperidin-1-yl)pyrimidin-2-amine
- Molecular Formula: Not fully provided, but includes a morpholinopiperidinyl group.
- Key Differences :
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent at Position 6 | Key Applications | Purity (%) | Price (250 mg) | Hazard Class |
|---|---|---|---|---|---|---|---|
| 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidin-5-amine | C₇H₆ClN₅ | 195.61 | Pyrazole | Drug discovery, kinase studies | >98 | Not listed | Research-use |
| 4-Chloro-6-(pyrrolidin-1-yl)pyrimidin-5-amine | C₈H₁₁ClN₄ | 198.65 | Pyrrolidine | Crystallography, chemical synthesis | 95 | $65 | 6.1 (Toxic) |
| 4-Chloro-6-(2,4-difluorophenoxy)pyrimidin-5-amine | C₁₀H₇ClF₂N₃O | ~264.63 | 2,4-Difluorophenoxy | Nucleotide research | Not listed | Not listed | Not listed |
Structural and Functional Insights
- Electronic Effects: Pyrazole (aromatic, π-π stacking capability) vs. pyrrolidine (flexible, basic) vs. difluorophenoxy (electron-withdrawing, hydrophobic).
- Biological Activity: Pyrazole derivatives often target enzymes (e.g., kinases) due to hydrogen-bonding interactions . Morpholinopiperidinyl groups improve solubility and bioavailability in antimalarial candidates .
- Synthetic Challenges :
- Pyrazole-containing compounds require precise regioselective synthesis, whereas pyrrolidine derivatives may involve alkylation or reductive amination .
Preparation Methods
Sulfone Displacement Route (Analogous Approach)
Although directly reported for a methylated pyrazolyl pyrimidine, this method provides insight into potential preparation:
- Step 1: Oxidation of 4-chloro-2-(methylthio)pyrimidine to 4-chloro-2-(methylsulfonyl)pyrimidine.
- Step 2: Nucleophilic displacement of the methylsulfonyl group with an N-(1-methyl-1H-pyrazol-4-yl)formamide under basic conditions.
- Step 3: In situ hydrolysis of the N-formyl intermediate to yield the desired pyrazolyl pyrimidine amine.
Density functional theory (DFT) calculations support the selectivity and efficiency of this route, which is suitable for large-scale synthesis.
Multi-Step Synthesis from Pyrazolo[1,5-a]pyrimidine Derivatives
- Starting from ethyl 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate, a series of reductions, oxidations, and amination steps lead to substituted pyrazolyl pyrimidine analogs.
- Key steps include ester reduction to alcohol, oxidation to aldehyde, and reductive amination with appropriate amines to introduce the pyrazolyl moiety.
- This approach demonstrates the importance of amine subunits and substituent modifications to achieve desired activity and selectivity, which can be adapted to synthesize 4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-5-amine.
Practical Preparation Considerations
- Solvent Selection: The compound’s solubility varies; common solvents include DMSO, PEG300, Tween 80, and water mixtures for stock solutions and in vivo formulations. Proper solvent order and clarity checks are essential to ensure solution stability.
- Stock Solution Preparation:
The following table summarizes volumes required to prepare solutions of different molarities from varying amounts of the compound:
| Amount of Compound | 1 mM Solution (mL) | 5 mM Solution (mL) | 10 mM Solution (mL) |
|---|---|---|---|
| 1 mg | 5.1122 | 1.0224 | 0.5112 |
| 5 mg | 25.5612 | 5.1122 | 2.5561 |
| 10 mg | 51.1224 | 10.2245 | 5.1122 |
- Storage: Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month to avoid degradation. Heating to 37°C and ultrasonic treatment can improve solubility during preparation.
Summary Table of Preparation Routes and Key Parameters
Research Findings and Observations
- The presence of the amino group at the 5-position and the chloro substituent at the 4-position provides reactive sites for further functionalization, making the compound a valuable intermediate.
- Modifications on the pyrazolyl ring or pyrimidine core influence biological activity and solubility, impacting synthetic strategy choices.
- Large-scale synthesis benefits from routes minimizing steps and maximizing yields, such as the sulfone displacement approach.
Q & A
Q. What synthetic routes are commonly employed for 4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-5-amine, and how can reaction conditions be optimized?
The synthesis typically involves cyclization or coupling reactions between pyrazole and pyrimidine precursors. For example, phosphorous oxychloride (POCl₃) at elevated temperatures (e.g., 120°C) is used to facilitate cyclization of hydrazide intermediates into oxadiazole derivatives . Optimization parameters include:
- Temperature : Higher temperatures (e.g., 120–140°C) improve cyclization efficiency.
- Catalyst/base selection : Bases like triethylamine or inorganic bases (e.g., K₂CO₃) enhance nucleophilic substitution in halogenated intermediates .
- Solvent-free conditions : These reduce side reactions and improve yields in one-pot syntheses .
Q. What spectroscopic and crystallographic methods are critical for structural validation?
- Spectroscopy : IR and NMR (¹H/¹³C) confirm functional groups and regiochemistry. For example, IR peaks at ~1650 cm⁻¹ indicate C=O stretches in intermediates, while ¹H NMR distinguishes pyrazole protons at δ 7.5–8.5 ppm .
- X-ray crystallography : Tools like SHELX (for refinement) and ORTEP-3 (for graphical representation) resolve bond lengths/angles and validate stereochemistry . Single-crystal data collection requires high-resolution diffractometers (e.g., CAD-4) and refinement protocols (R-factor < 0.07) .
Advanced Research Questions
Q. How can conflicting crystallographic data be resolved during structure refinement?
Discrepancies often arise from twinning, disorder, or weak diffraction. Strategies include:
- Multi-software validation : Cross-checking with SHELXL (for small molecules) and SIR97 (for direct methods) identifies outliers in electron density maps .
- Twinned data handling : SHELXL’s TWIN/BASF commands refine twin fractions, while HKLF5 format manages overlapping reflections .
- Hydrogen atom constraints : Restraints on isotropic displacement parameters (Uiso) improve model stability in low-resolution datasets .
Q. What experimental designs are effective for evaluating biological activity in structural analogs?
- Antibacterial assays : Use agar dilution or microbroth dilution (MIC determination) against Gram-positive/negative strains. Structural analogs with electron-withdrawing groups (e.g., Cl, CF₃) show enhanced activity due to increased membrane permeability .
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) paired with molecular docking (e.g., AutoDock Vina) to predict binding to kinase targets .
Q. How can computational methods predict reactivity or optimize synthetic pathways?
- DFT calculations : Gaussian or ORCA software models transition states for nucleophilic substitution at the 4-chloro position, guiding solvent/catalyst selection .
- Retrosynthetic analysis : Tools like Synthia or Reaxys propose routes using commercially available pyrazole and pyrimidine building blocks .
Data Contradiction Analysis
Q. How should researchers address inconsistencies between spectroscopic and crystallographic data?
- Case example : If NMR suggests a planar pyrazole ring but X-ray shows puckering, re-examine sample purity (HPLC) or consider dynamic effects (VT-NMR) .
- Validation protocols : Overlay computed (Mercury/CrystalMaker) and experimental structures to identify torsional discrepancies .
Methodological Best Practices
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
